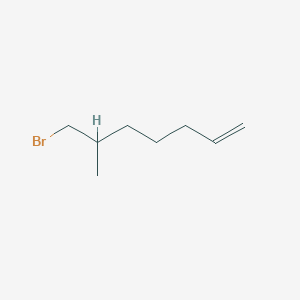

7-Bromo-6-methylhept-1-ene

Description

7-Bromo-1-heptene (CAS: 4117-09-3) is a brominated alkene with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol . It is a liquid at room temperature, characterized by a boiling point of 27°C and a flash point of 58.3°C . Structurally, it consists of a seven-carbon chain with a terminal double bond (1-heptene) and a bromine atom at the 7th position.

This compound is primarily used in organic synthesis, particularly as an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals . Its reactivity stems from the electrophilic bromine atom and the nucleophilic double bond, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and cycloadditions .

Key properties:

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

7-bromo-6-methylhept-1-ene |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h3,8H,1,4-7H2,2H3 |

InChI Key |

VFHYBBPHTKQUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC=C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methylhept-1-ene typically involves the bromination of 6-methylhept-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 6-methylhept-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methylhept-1-ene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 6-methylhept-1-yne.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Bromine (Br2) in dichloromethane (CH2Cl2).

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Substitution: 6-Methylheptan-1-ol, 6-Methylheptanenitrile.

Addition: 7,7-Dibromo-6-methylheptane.

Elimination: 6-Methylhept-1-yne.

Scientific Research Applications

7-Bromo-6-methylhept-1-ene is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methylhept-1-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 7-Bromo-1-heptene and Related Compounds

Structural and Functional Insights:

Chain Length and Reactivity :

- 7-Bromo-1-heptene’s longer carbon chain (7 carbons) provides greater steric flexibility compared to shorter analogs like cis-1-bromo-1-propene (3 carbons). This enhances its utility in synthesizing larger molecules, such as macrocycles or surfactants .

- In contrast, cis-1-bromo-1-propene is more volatile (estimated boiling point ~90°C) and suited for small-molecule reactions .

Cyclic vs. Linear Systems :

- The bicyclic compound (2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane) exhibits rigid geometry due to its fused ring system, making it valuable in designing conformationally restricted drug candidates .

- 7-Bromo-1-heptene’s linear structure allows for straightforward functionalization at both the alkene and bromide sites .

Aromatic Bromides :

Stability and Handling:

Biological Activity

7-Bromo-6-methylhept-1-ene is a compound that has garnered attention in various scientific fields due to its potential biological activities and chemical reactivity. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Characteristics

- Molecular Formula : C8H15Br

- Molecular Weight : 185.11 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(CCCC=C)CBr

Biological Activity

This compound has been studied for its interactions with various biological macromolecules, including proteins and nucleic acids. The presence of the bromine atom and the double bond in its structure allows it to participate in several biochemical reactions.

The biological activity of this compound can be attributed to its electrophilic nature, which enables it to react with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function.

- Substitution Reactions : The compound can undergo substitution reactions that may affect the activity of enzymes or receptors.

Study 1: Interaction with Enzymes

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity by forming covalent bonds at active sites, leading to decreased substrate turnover rates.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Enzyme A | 75% | 20 |

| Enzyme B | 60% | 35 |

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research. Its ability to modify protein function suggests possible therapeutic uses in drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways.

Pharmaceutical Development

Research is ongoing to explore the use of this compound as a lead structure for developing new pharmaceuticals targeting metabolic disorders and infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.